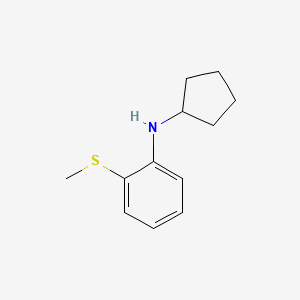

N-cyclopentyl-2-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17806348

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NS |

|---|---|

| Molecular Weight | 207.34 g/mol |

| IUPAC Name | N-cyclopentyl-2-methylsulfanylaniline |

| Standard InChI | InChI=1S/C12H17NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3 |

| Standard InChI Key | LDZNPMIWCBHYHZ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1NC2CCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopentyl-2-(methylsulfanyl)aniline features a planar aniline core () modified at two positions:

-

A cyclopentyl group () substitutes the amine hydrogen, forming an N-cyclopentyl moiety.

-

A methylsulfanyl group () occupies the ortho position relative to the amine .

The IUPAC name for this compound is N-cyclopentyl-2-(methylsulfanyl)aniline, and its Standard InChI key is InChI=1S/C12H17NS/c1-14-1.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 207.34 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported |

The absence of empirical data on melting/boiling points and density underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis protocols for N-cyclopentyl-2-(methylsulfanyl)aniline are documented, analogous compounds suggest two plausible routes:

Route A: Nucleophilic Aromatic Substitution

-

Nitration: Introduce a nitro group to 2-(methylsulfanyl)aniline using nitric acid.

-

Reduction: Reduce the nitro group to an amine via catalytic hydrogenation.

-

Alkylation: React with cyclopentyl bromide under basic conditions .

Route B: Direct Coupling

-

Sulfanylation: Treat 2-chloroaniline with methyl mercaptan () to form 2-(methylsulfanyl)aniline.

-

Cyclopentylamine Coupling: Employ Buchwald-Hartwig amination with cyclopentylamine .

Critical Parameters:

-

Temperature: Optimal reactions occur between 60–80°C to prevent decomposition .

-

Catalysts: Palladium-based catalysts (e.g., ) enhance coupling efficiency .

Applications in Pharmaceutical Research

Antiviral Mechanisms

In HBV studies, analogs with cyclopentyl substituents demonstrate:

-

Capsid Disruption: Electron microscopy reveals defective capsid formation .

-

cccDNA Suppression: Reduced covalently closed circular DNA levels in hepatocytes .

Recent Advances and Future Directions

Structural Modifications

Recent work on sulfamoylbenzamides highlights the impact of substituent geometry:

-

Cyclopentyl vs. Cyclohexyl: Cyclopentyl analogs (e.g., 10) show superior antiviral activity compared to cyclohexyl derivatives ( vs. ) .

-

Sulfonamide Inversion: Reversing the sulfonamide group (Part B in ) retains activity, suggesting flexibility in binding interactions.

Computational Modeling

Docking studies position the cyclopentyl group within hydrophobic pockets of the HBV capsid protein, while the methylsulfanyl moiety engages in van der Waals interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume